molecular formula C9H6F2O4 B12968147 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid

2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B12968147
M. Wt: 216.14 g/mol
InChI Key: PMDFNPJRITXXPP-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid typically involves the reaction of 3,5-difluoro-4-methoxyphenylacetic acid with appropriate reagents. One common method includes the use of trifluoroacetic anhydride at room temperature, followed by subsequent reactions with other reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atoms and methoxy group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, zinc(II) chloride, and ammonia. Reaction conditions vary depending on the desired transformation, with temperatures ranging from 0°C to 80°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with trifluoroacetic anhydride can lead to the formation of intermediate compounds that can be further transformed into various derivatives .

Scientific Research Applications

2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methoxyphenylacetic acid
  • (3,5-Difluoro-4-methoxyphenyl)boronic acid
  • 3,5-Difluoro-4-methoxycinnamic acid

Uniqueness

2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the oxoacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H6F2O4

Molecular Weight

216.14 g/mol

IUPAC Name

2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C9H6F2O4/c1-15-8-5(10)2-4(3-6(8)11)7(12)9(13)14/h2-3H,1H3,(H,13,14)

InChI Key

PMDFNPJRITXXPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)C(=O)O)F

Origin of Product

United States

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